molecular formula C17H38BrN B1357281 Tributylpentylammonium bromide CAS No. 37026-92-9

Tributylpentylammonium bromide

Cat. No.: B1357281
CAS No.: 37026-92-9
M. Wt: 336.4 g/mol
InChI Key: SJHCESPLNOBUMO-UHFFFAOYSA-M
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Description

Tributylpentylammonium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the field of chemistry as phase-transfer catalysts. These compounds are characterized by their ability to facilitate reactions between reactants in different phases, such as organic and aqueous phases.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylpentylammonium bromide can be synthesized through the alkylation of tributylamine with 1-bromopentane. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The process involves refluxing the reactants in a suitable solvent, such as acetonitrile, for a sufficient period to ensure complete reaction. The resulting solution is then cooled, and the product is isolated by adding water and extracting the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

Tributylpentylammonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used in oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, substitution reactions can yield a variety of organic compounds, while oxidation and reduction reactions can produce alcohols, ketones, and other functional groups.

Scientific Research Applications

Tributylpentylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tributylpentylammonium bromide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and efficiency. The compound interacts with molecular targets such as nucleophiles and electrophiles, enabling them to react more readily by bringing them into close proximity in the same phase .

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium bromide: Similar in structure but with four butyl groups instead of three butyl and one pentyl group.

    Tetraethylammonium bromide: Contains four ethyl groups instead of butyl or pentyl groups.

    Tetramethylammonium bromide: Contains four methyl groups.

Uniqueness

Tributylpentylammonium bromide is unique due to its specific combination of butyl and pentyl groups, which can influence its solubility, reactivity, and phase-transfer capabilities. This unique structure allows it to be used in specific applications where other quaternary ammonium compounds may not be as effective .

Properties

IUPAC Name

tributyl(pentyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38N.BrH/c1-5-9-13-17-18(14-10-6-2,15-11-7-3)16-12-8-4;/h5-17H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHCESPLNOBUMO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958199
Record name N,N,N-Tributylpentan-1-aminium bromide
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URL https://comptox.epa.gov/dashboard/DTXSID60958199
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Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37026-92-9
Record name 1-Pentanaminium, N,N,N-tributyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37026-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributylpentylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037026929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Tributylpentan-1-aminium bromide
Source EPA DSSTox
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Record name Tributylpentylammonium bromide
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Synthesis routes and methods

Procedure details

Tri-n-butyl-isopentylammonium bromide can be synthesized using tri-n-butylamine and 1-bromo-3-methylbutane as starting materials, by the same method as the method for producing tri-n-butyl-n-pentylammonium bromide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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